An In-Depth Technical Guide to Phenyl Methanesulfonate (CAS 16156-59-5)
An In-Depth Technical Guide to Phenyl Methanesulfonate (CAS 16156-59-5)
An Important Note on Chemical Identity: Phenyl phenylmethanesulfonate CAS 10271-81-5
Extensive searches for "Phenyl phenylmethanesulfonate" with the CAS number 10271-81-5 did not yield any specific data for a compound with this exact name and identifier. This suggests a potential discrepancy in the provided information.
However, the chemical name bears a strong resemblance to the well-documented and commercially available compound, Phenyl methanesulfonate (CAS 16156-59-5), also known as phenyl mesylate. It is highly probable that this is the intended compound of interest.
Therefore, this technical guide will focus on Phenyl methanesulfonate (CAS 16156-59-5) . All data, protocols, and discussions herein pertain to this specific molecule. We advise researchers to verify the CAS number of their materials to ensure the correct application of this information.
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl methanesulfonate, commonly referred to as phenyl mesylate, is an organic compound belonging to the sulfonate ester class.[1] It is characterized by a methanesulfonyl group attached to a phenyl group via an ester linkage.[1] This structure imparts a unique reactivity profile, making it a valuable reagent and intermediate in organic synthesis.[1] In the context of drug development and medicinal chemistry, sulfonate esters like phenyl methanesulfonate are often employed as key intermediates.[1] Their utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, which facilitates a variety of nucleophilic substitution reactions.[1] Understanding the fundamental properties, reactivity, and analytical characteristics of phenyl methanesulfonate is crucial for its effective application in the synthesis of complex molecular architectures, including novel therapeutic agents.
This guide provides a comprehensive technical overview of phenyl methanesulfonate, consolidating essential data on its physicochemical properties, synthesis, spectral signature, reactivity, and safe handling.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its application in research.
Physicochemical Properties
Phenyl methanesulfonate is typically a white to pale brown solid at room temperature.[2][3] Key quantitative properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16156-59-5 | [4] |
| Molecular Formula | C₇H₈O₃S | [1][4] |
| Molecular Weight | 172.20 g/mol | [4] |
| Melting Point | 58-61 °C | [5] |
| Boiling Point | 279 °C (lit.) | [5] |
| Appearance | White to pale brown solid | [2][3] |
| Solubility | Can be crystallized from Methanol (MeOH) or Water (H₂O) | [3][5] |
| InChI Key | WXVUCMFEGJUVTN-UHFFFAOYSA-N | [1] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of phenyl methanesulfonate.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the methyl protons of the sulfonate group. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), while the methyl protons will be a singlet in the upfield region (around δ 3.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons and the methyl carbon. A peer-reviewed study utilized ¹³C NMR to determine the pKa values of related phenol sulfonates.
The IR spectrum of phenyl methanesulfonate is characterized by strong absorptions corresponding to the sulfonyl (S=O) and C-O-S ester linkages.[4]
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S=O Asymmetric & Symmetric Stretch: Strong bands are expected in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). These are highly characteristic of sulfonate esters.
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C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration.[6]
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Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]
Public databases like PubChem provide access to experimental FTIR spectra for this compound.[4]
Electron-Impact Mass Spectrometry (EI-MS) can be used to determine the molecular mass and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 172. The fragmentation pattern would likely involve the cleavage of the phenyl-oxygen bond and the sulfur-methyl bond.
Part 2: Synthesis and Reactivity
Synthetic Protocols
Phenyl methanesulfonate is typically synthesized via the reaction of phenol with methanesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the formation of sulfonate esters.
This protocol is based on the general principles of sulfonylation of phenols.
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Reaction Setup: To a stirred solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a flask, add a base such as pyridine or triethylamine (1.1 - 1.5 equivalents). Cool the mixture to 0 °C using an ice bath.
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Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
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Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for several hours (e.g., 16 hours) until the reaction is complete (monitor by TLC).
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Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl, water, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude phenyl methanesulfonate can be purified by recrystallization from a suitable solvent system, such as methanol or aqueous methanol, to afford a crystalline solid.[3][5]
Caption: Reactivity of Phenyl Methanesulfonate with nucleophiles.
Part 3: Applications in Research and Drug Development
While specific, large-scale drug development applications for phenyl methanesulfonate itself are not widely reported, its role as a synthetic intermediate is significant.
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Intermediate for Complex Molecules: It is used in multi-step syntheses where a robust phenoxy precursor is required. [1]* Medicinal Chemistry Research: The sulfonate functional group is a common feature in various biologically active molecules. For instance, the sulfonamide group, which is structurally related, is a cornerstone of many antibacterial drugs and other therapeutics. [7]The study of simpler sulfonate esters like phenyl methanesulfonate helps in understanding the reactivity and stability of this functional group.
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Impurity Reference Standard: It is listed as an impurity (Impurity 3) of Iguratimod, a disease-modifying antirheumatic drug (DMARD). [5]This highlights its importance as a pharmaceutical reference standard for quality control purposes. [8]
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of phenyl methanesulfonate are paramount for ensuring safety.
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), phenyl methanesulfonate is classified as follows:
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Skin Irritation (Category 2): H315 - Causes skin irritation. [4]* Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation. [4]* Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation. [4][5] The signal word is "Warning". [4]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5]A dust mask (type N95 or equivalent) is recommended when handling the solid. * Ventilation: Use only outdoors or in a well-ventilated area, such as a fume hood. [5]Avoid breathing dust. [5]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [5]
Storage and Stability
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Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. * Incompatibilities: Keep away from strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions.
Conclusion
Phenyl methanesulfonate (CAS 16156-59-5) is a valuable and versatile compound in the field of organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block. For researchers in drug development, its primary importance lies in its role as a key intermediate and as a reference standard for quality control. A firm grasp of its reactivity, driven by the excellent leaving group character of the mesylate moiety, allows for its strategic incorporation into complex synthetic pathways. Adherence to established safety protocols is essential to mitigate the risks associated with its irritant properties, ensuring its safe and effective use in the laboratory.
References
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National Center for Biotechnology Information. (n.d.). Phenyl Methanesulfonate. PubChem. Retrieved February 28, 2026, from [Link]
-
PureSynth. (n.d.). Phenyl Methanesulfonate 98.0%(GC). Retrieved February 28, 2026, from [Link]
-
CAS. (n.d.). Glycerol. CAS Common Chemistry. Retrieved February 28, 2026, from [Link]
-
The Royal Society of Chemistry. (2015). Supplemental Figure 1. NMR structures of the synthesized phenamil methanesulfonate. Retrieved February 28, 2026, from [Link]
-
LookChem. (n.d.). Cas 16156-59-5,Phenyl methanesulfonate. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
-
Perjési, P., & Szabó, D. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 199-214. [Link]
-
National Center for Biotechnology Information. (n.d.). Disperse yellow 65. PubChem. Retrieved February 28, 2026, from [Link]
-
de Haas, A. J., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 23(15), 9225-9236. [Link]
-
Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 28, 2026, from [Link]
-
ResearchGate. (n.d.). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved February 28, 2026, from [Link]
Sources
- 1. CAS 16156-59-5: Phenyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenyl methanesulfonate | 16156-59-5 [amp.chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. reschimica.com [reschimica.com]
- 8. Phenyl Methanesulfonate - SRIRAMCHEM [sriramchem.com]
